Product packaging for Viprostol(Cat. No.:CAS No. 73647-73-1)

Viprostol

Cat. No.: B10784198
CAS No.: 73647-73-1
M. Wt: 392.5 g/mol
InChI Key: TWCQWABAGCMHLL-ROVQGQOSSA-N
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Description

Classification as a Synthetic Prostaglandin (B15479496) E2 Analog in Research

Viprostol (B1683564) is classified as a synthetic analog of prostaglandin E2 (PGE2) ontosight.ai. Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids, playing crucial roles as signaling molecules in various physiological and pathological processes ontosight.ai. PGE2, a naturally occurring prostaglandin, is involved in inflammation, immune response, and cell growth, among other functions ontosight.aiwikipedia.org. This compound is designed to mimic or modulate the effects of PGE2, offering researchers a tool to investigate these complex biological systems ontosight.ai. Its chemical structure is based on the prostaglandin E2 backbone, incorporating specific modifications, such as a vinyl group at the 16-position and a methyl ester at the 1-position, which contribute to its pharmacological characteristics and stability ontosight.ai.

Overview of its Utility in Preclinical Investigations and Prostanoid Chemistry

In preclinical investigations, this compound has been utilized to study various biological effects associated with prostaglandin activity. Its primary utility stems from its ability to interact with prostanoid receptors or influence pathways typically modulated by PGE2. Research has explored its effects on the adrenergic nervous system and its potential as a vasodilator nih.govnih.gov. Studies in spontaneously hypertensive rats (SHR) indicated that this compound could partially block the vasopressor response to norepinephrine (B1679862) and epinephrine, suggesting a weak alpha-adrenoceptor blockade that might contribute to its antihypertensive action nih.gov. Investigations in isolated rat blood vessels, including the basilar artery, small mesenteric artery and vein, and thoracic aorta, demonstrated that this compound acts as a vasorelaxant, effectively dilating small arteries and veins contracted by KCl, though its effect on the thoracic aorta was primarily contractile at higher concentrations nih.gov.

Furthermore, this compound has been used in studies investigating skin penetration and metabolism of synthetic PGE2 analogs tandfonline.comdntb.gov.uanih.govnih.gov. These preclinical studies in various animal species, including mice, rats, guinea pigs, rabbits, and monkeys, have shown that topical application of this compound results in a significant depot in the skin, with penetration occurring rapidly via hair follicles tandfonline.comnih.gov. The presence of this compound in hair follicles and the epidermal layer is consistent with its reported extensive skin metabolism tandfonline.comnih.gov. Metabolic studies using 14C-Viprostol in multiple species revealed that the main metabolic reactions include rapid hydrolysis to the pharmacologically active free acid and oxidation of the alpha-chain nih.gov.

The use of this compound in preclinical research highlights its value in dissecting the intricate roles of prostaglandins and in exploring the potential of synthetic prostanoids for various applications. The data generated from these studies contribute to the broader field of prostanoid chemistry and pharmacology, providing insights into the structure-activity relationships of these important signaling molecules.

Compounds Mentioned and Their PubChem CIDs:

Compound NamePubChem CID
This compound6438370
Prostaglandin E25280360
Norepinephrine439370
Epinephrine303
Angiotensin II172183
Potassium Chloride4873

Data Table Example (Based on Search Results regarding vascular effects):

While detailed quantitative data suitable for a comprehensive interactive table across all research findings were not consistently available in the search snippets, the following illustrates how data on vascular effects could be presented if more extensive numerical results were provided in the source material.

Table 1: Illustrative Vascular Effects of this compound in Isolated Rat Vessels

Vessel TypeContractile AgentThis compound Concentration Range (M)Observed Effect (Qualitative)
Basilar ArteryKCl< 3 x 10^-6Contraction
Basilar ArteryKCl> 3 x 10^-6Relaxation
Small Mesenteric ArteryKClBiphasic (similar to basilar)Contraction then Relaxation
Small Mesenteric VeinKCl1 x 10^-6 to 1 x 10^-4Relaxation
Thoracic AortaKCl> 1 x 10^-6Contraction (less than PGE2)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36O5 B10784198 Viprostol CAS No. 73647-73-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73647-73-1

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1

InChI Key

TWCQWABAGCMHLL-ROVQGQOSSA-N

Isomeric SMILES

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O

Canonical SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O

Origin of Product

United States

Advanced Synthetic Chemistry and Chemical Biology of Viprostol

Multi-Step Synthetic Strategies for Prostaglandin (B15479496) E2 Analogues

The synthesis of prostaglandin E2 analogues, including Viprostol (B1683564), typically relies on multi-step organic synthesis approaches. ontosight.aiontosight.ai These strategies aim to build the core prostaglandin structure, a cyclopentane (B165970) ring with two side chains, and incorporate specific modifications that confer desired properties. ontosight.aigoogle.com The chemical complexity of prostaglandins (B1171923) necessitates a sequence of reactions to establish the correct carbon skeleton, introduce functional groups like hydroxyl and ketone moieties on the cyclopentane ring, and append the α and ω side chains with appropriate stereochemistry and unsaturation. ontosight.aigoogle.com

Early total syntheses of prostaglandins, such as PGE2 and PGF2α, were developed and have been refined over time. acs.org These synthetic routes often involve the stereoselective construction of the cyclopentane ring and the subsequent attachment and modification of the side chains. google.comacs.org The synthesis of this compound, as a PGE2 analog, follows a multi-step process that includes the formation of the prostaglandin ring system and the specific introduction of the vinyl group at the 16-position and the methyl ester at the 1-position. ontosight.ai

Semisynthesis Approaches in Prostanoid Derivatization

Semisynthesis, or partial chemical synthesis, utilizes complex chemical compounds isolated from natural sources as starting materials for the production of novel compounds. uniroma1.it This approach is particularly valuable when the desired precursor molecule is structurally complex, costly, or difficult to obtain through total synthesis alone. uniroma1.it In the context of prostanoids, semisynthesis can involve using naturally occurring prostaglandins or related intermediates isolated from biological sources and then performing chemical modifications to create analogues with altered properties. researchgate.nettaltech.ee

Semisynthesis allows for the targeted derivatization of specific functional groups on the prostanoid skeleton, leading to the generation of a variety of analogues. uniroma1.itresearchgate.net This can be achieved through various chemical transformations, including the introduction of new substituents, modification of existing functional groups, or alteration of the side chains. researchgate.net Enzymes, such as lipases, have also been explored as biocatalysts in the semisynthesis of prostanoids, offering high stereo- and regioselectivity for specific transformations. taltech.ee

Design and Synthesis of this compound Analogues for Research Purposes

The design and synthesis of this compound analogues are driven by the need for research tools to explore the structure-activity relationships of this class of prostaglandin E2 mimetics and to investigate their biological roles. nih.gov Analogue synthesis allows for systematic variations in the chemical structure of this compound to understand how specific functional groups, stereochemistry, and side chain modifications influence binding to prostaglandin receptors and subsequent biological responses. nih.govdrugdesign.org

Strategies for designing and synthesizing analogues often involve modifying the existing synthetic route to this compound or developing new routes that allow for the incorporation of different substituents at specific positions. nih.govdrugdesign.org This can include altering the length or saturation of the side chains, introducing different functional groups on the cyclopentane ring or side chains, or modifying the ester group. ontosight.aiontosight.ai The goal is to create a library of compounds with subtle or significant structural differences compared to this compound, which can then be used in biological assays to probe their activity and selectivity. nih.gov Research into synthetic prostaglandins like this compound analogues is ongoing to explore their potential applications and mechanisms of action. ontosight.ai

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a critical role in the synthesis and biological activity of prostaglandins and their analogues, including this compound. mpdkrc.edu.innih.govresearchgate.net Prostaglandins contain multiple chiral centers and double bonds with defined configurations (cis or trans), and the specific spatial arrangement of these features is essential for their interaction with biological targets. taltech.eenih.gov

The synthesis of this compound involves establishing and controlling the stereochemistry at several positions, particularly on the cyclopentane ring and the ω side chain. mpdkrc.edu.in For example, the configuration of the hydroxyl groups at positions 11 and 16, the ketone at position 9, and the geometry of the double bonds at positions 5 and 13 are crucial for this compound's activity. ontosight.ainih.gov Synthetic strategies must employ stereoselective or stereospecific reactions to ensure the correct relative and absolute configurations of these centers and double bonds. scribd.comrsc.org

Molecular Mechanisms of Action and Preclinical Pharmacodynamics of Viprostol

Luteolytic Activity and its Basis in Animal Reproductive Physiology

Viprostol (B1683564), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), has demonstrated luteolytic activity, a process crucial for the regulation of the estrous cycle in female mammals. Luteolysis involves the regression of the corpus luteum (CL), a transient endocrine gland that produces progesterone, a hormone essential for maintaining pregnancy and regulating the estrous cycle. nmsu.edufrontiersin.org The natural luteolytic agent in many species, including cattle, is prostaglandin F2α (PGF2α), which is produced by the uterus. nmsu.edu PGF2α causes the regression of the CL late in the estrous cycle, allowing for the initiation of a new cycle in non-pregnant females. nmsu.edu

In cattle, uterine PGF2α is necessary to induce luteolysis around days 17-18 of the estrous cycle, thereby initiating a new reproductive cycle. frontiersin.org Exogenous administration of PGF2α can also induce CL regression during the middle stage of the estrous cycle when the CL is sensitive to its effects. frontiersin.org The luteolytic response to PGF2α allows for its use in estrus synchronization programs in cattle. nmsu.edu

While this compound is a PGE2 analog, and PGE2 is generally associated with luteotrophic effects in some species, synthetic prostaglandin analogs have been developed to achieve specific effects, including luteolysis in veterinary medicine. taltech.ee The precise mechanism by which this compound exerts luteolytic activity in specific animal models would likely involve interactions with prostaglandin receptors, potentially influencing the balance between luteotrophic and luteolytic signals that govern the lifespan of the corpus luteum. Research into the effects of different prostaglandin analogs highlights the complexity of prostanoid signaling in reproductive physiology and the potential for synthetic compounds to modulate these pathways. frontiersin.orgtaltech.ee

Enzyme-Catalyzed Reactions and Their Role in Prostanoid Activity (e.g., Lipases, Cyclooxygenase)

The biological activity of prostanoids, including endogenous prostaglandins (B1171923) like PGE2 and synthetic analogs like this compound, is intricately linked to enzyme-catalyzed reactions involved in their synthesis, metabolism, and signal transduction. The primary enzymes involved in the biosynthesis of prostanoids are phospholipases, particularly phospholipase A2 (PLA2), and cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS). researchgate.netanalesranf.comdiva-portal.org

PLA2 enzymes are responsible for hydrolyzing arachidonic acid from membrane phospholipids, providing the precursor substrate for prostanoid synthesis. researchgate.netanalesranf.comdiva-portal.org Once liberated, arachidonic acid is acted upon by COX enzymes. researchgate.netanalesranf.com There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in the production of prostanoids that regulate normal physiological functions. diva-portal.org COX-2 is primarily an inducible enzyme, with expression increasing significantly in response to inflammatory stimuli. diva-portal.org

COX enzymes catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2). researchgate.netanalesranf.com PGH2 is then further metabolized by various cell-specific isomerases and synthases to produce the diverse range of prostanoids, such as PGE2, PGF2α, prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). researchgate.netanalesranf.com These prostanoids exert their effects by binding to specific G protein-coupled receptors on target cells. analesranf.comdiva-portal.org

This compound, as a synthetic PGE2 analog, is designed to interact with the prostaglandin signaling pathway. While the direct enzymatic transformations of this compound itself may differ from endogenous prostaglandins, its activity is understood within the context of prostanoid biology, which is fundamentally dependent on the action of enzymes like COX and downstream synthases. taltech.eeanalesranf.com

Lipases, while primarily known for their role in lipid metabolism, can also be involved in the modification and metabolism of prostaglandins and their analogs. taltech.eeresearchgate.net Lipase-catalyzed reactions, such as esterification or hydrolysis, can alter the structure and activity of prostanoids. taltech.ee For instance, the methyl ester structure of this compound suggests potential interactions with esterase or lipase (B570770) enzymes that could influence its bioavailability, distribution, or duration of action within the body. Studies have investigated the skin metabolism and transdermal absorption of this compound, highlighting the role of enzymatic processes in its pharmacokinetic profile. researchgate.netthegoodscentscompany.com

Preclinical Metabolism and Disposition Research of Viprostol

Metabolic Pathways and Biotransformation in In Vitro and Animal Models

The metabolism of Viprostol (B1683564) involves several key biotransformation pathways. Studies have identified that the primary metabolic reactions involve rapid hydrolysis and oxidation nih.gov.

The major metabolic reactions observed across different species are:

Rapid hydrolysis to the pharmacologically active free acid. nih.gov

Oxidation of the alpha-chain, leading to the formation of dinor and tetranor acids. nih.gov

Species-specific metabolic pathways have also been noted. In rats, omega oxidation of the beta-chain occurs, resulting in the formation of dicarboxylic acids nih.gov. In monkeys and humans, reduction of the 9-keto group leads to the formation of PGF2 type metabolites nih.gov.

In Vitro Metabolic Stability Assays (e.g., Microsomal Stability)

In vitro metabolic stability assays, such as those using liver microsomes, are commonly employed to understand how a compound is metabolized by key enzymes, particularly cytochrome P450 (CYP) enzymes involved in Phase I metabolism fda.govevotec.com. While specific detailed data on this compound's microsomal stability from the search results are limited, the identification of oxidative metabolites suggests the involvement of such enzymatic systems in its biotransformation nih.gov. Microsomal stability assays can provide insights into the intrinsic clearance of a compound and help identify potential metabolites formed by microsomal enzymes evotec.com.

Identification and Characterization of Metabolites

The identification and characterization of this compound metabolites have been performed using techniques such as capillary GC/MS nih.gov. These studies have confirmed the presence of the pharmacologically active free acid, as well as oxidized products like dinor and tetranor acids nih.gov. The specific metabolites identified can vary qualitatively and quantitatively across different species mdpi.com.

In Vivo Disposition and Tissue Distribution in Laboratory Animals

In vivo studies in laboratory animals using 14C-Viprostol have provided valuable data on its disposition and tissue distribution following different routes of administration fda.govthno.org. Following intravenous administration in rats and dogs, radioactivity was rapidly and widely distributed, with the highest levels observed in the kidney and other highly perfused organs nih.gov. Concentrations in tissues decreased rapidly over time nih.gov.

Deposition and Residence Time in Specific Tissues (e.g., Skin)

Topical administration of 14C-Viprostol to laboratory animals, including mice, rats, guinea pigs, rabbits, and monkeys, resulted in a significant depot of radioactivity in the skin at the application site tandfonline.com. The residence time of radioactivity in the skin was longer in larger species tandfonline.com. Microscopic autoradiography in mice and monkeys revealed rapid penetration into the skin, primarily via the hair follicles tandfonline.com. In mice, radioactivity was evident in the stratum corneum and down the hair shafts within 30 minutes, and later observed throughout the viable epidermis tandfonline.com. In the dermis, significant radioactivity was mainly found in the hair shafts tandfonline.com. At 72 hours after dose removal, radioactivity was still present in the hair follicles and hair shaft tandfonline.com. In monkeys, the residence time in the skin was longer than in mice, but the general distribution pattern was similar tandfonline.com. The presence of this compound in hair follicles and the epidermal layer after topical application is consistent with its extensive skin metabolism tandfonline.com.

Penetration Mechanisms in Biological Barriers

The penetration of this compound across biological barriers, particularly the skin, appears to involve pathways such as hair follicles tandfonline.com. While the exact mechanisms of this compound's penetration were not extensively detailed in the search results, general mechanisms for skin penetration include transcellular and intercellular pathways, as well as penetration via appendages like hair follicles and sweat glands frontiersin.orgmdpi.com. The lipophilic nature of esterified prostaglandins (B1171923) like this compound can facilitate absorption through the stratum corneum researchgate.net. Hydrolysis to the more polar free acid typically occurs after penetration researchgate.net.

Advanced Methodologies in Viprostol Preclinical Research

In Vitro Pharmacological Assays for Receptor Binding and Functional Activity

In vitro pharmacological assays are fundamental in understanding how viprostol (B1683564) interacts with specific cellular receptors and the resulting functional outcomes. This compound is an analogue of prostaglandin (B15479496) E2 (PGE2) and has been noted for its ability to stimulate both the macula densa and juxtaglomerular cells ahajournals.org. Prostaglandin analogs can bind to multiple receptors at various concentrations, potentially leading to biphasic effects google.com.

Prostanoid receptors, including the prostaglandin I2 receptor (IP), are G-protein coupled receptors involved in various physiological processes wikidoc.org. Standard prostanoids exhibit varying efficacies as ligands for these receptors. For the IP receptor, the relative efficacies are typically PGI2 >> PGD2 = PGE2 = PGF2α > TXA2 wikidoc.org. While PGI2 is highly potent, its instability makes precise affinity determination challenging wikidoc.org. This compound, being a PGE2 analog, would likely be investigated for its binding affinity and functional activity at relevant prostanoid receptors, such as EP receptors (for PGE2) and potentially others due to potential cross-reactivity.

Functional assays measure the biological response elicited by this compound upon receptor binding. These can include assays measuring changes in intracellular signaling pathways (e.g., cAMP levels, calcium mobilization) or downstream physiological effects in isolated tissues or cells. For instance, studies on prostaglandin analogs often involve assessing their effects on smooth muscle contraction or relaxation, platelet aggregation, or cellular proliferation, depending on the targeted receptor and therapeutic indication google.comwikidoc.org. The classification of prostanoid receptors has evolved through conventional pharmacological experiments, and functional receptor assays are crucial for determining the potency and efficacy of analogs like this compound arvojournals.org.

Selection and Utilization of Relevant Animal Models for Preclinical Investigations

Animal models are indispensable for evaluating the in vivo effects of this compound and translating in vitro findings to a complex biological system. The selection of appropriate animal models is critical for ensuring the relevance of preclinical data to human conditions arvojournals.org.

This compound has been studied in animal models for its effects on hair growth and intraocular pressure (IOP). For evaluating hair growth promotion, mouse models have been used, where the regrowth of fur after shaving is studied following topical treatment with prostaglandin analogs arvojournals.org. This model helps in understanding the hypertrichotic effect and identifying the mediating receptors, such as the FP receptor arvojournals.org.

In the context of ocular research, particularly for conditions like glaucoma where prostaglandin analogs are used to reduce IOP, the choice of animal model is crucial. Rabbits are generally considered insensitive to the IOP-lowering effects of FP-prostaglandin analogs and are therefore not typically useful for efficacy screening in this area arvojournals.orgresearchgate.net. Conscious cynomolgus monkeys, on the other hand, have been used to study the IOP-reducing effect of prostaglandin analogs, as their ocular response is considered more relevant to humans arvojournals.orgresearchgate.net. Studies involving this compound or similar prostaglandin analogs might utilize such models to assess effects on IOP or other ocular parameters.

Animal models are also used to study the systemic effects of this compound. For example, this compound, as a PGE2 analog, has been investigated in patients with congestive heart failure to understand its effects on the renin-angiotensin system ahajournals.org. While this specific study was in humans, preclinical investigations into such systemic effects would likely involve animal models that mimic relevant physiological or pathological conditions.

Bioanalytical Techniques for Quantification of this compound and its Metabolites in Biological Matrices

Quantifying this compound and its metabolites in biological samples is essential for pharmacokinetic and disposition studies. Bioanalytical methods are employed to determine the concentration of the compound over time in various matrices such as plasma, urine, and tissues.

High-performance liquid chromatography (HPLC) coupled with various detectors is a common technique used for the quantitative analysis of drugs and their metabolites in biological fluids iiab.meportico.org. HPLC with UV detection, fluorescence detection, and mass spectrometric detection have all been reported for the analysis of various compounds in biological matrices iiab.me. For prostaglandin analogs, methods involving HPLC with UV or mass spectrometric detection are likely to be utilized, given the chemical nature of these compounds iiab.me.

The dermal absorption of this compound has been a subject of investigation, and studies have noted that substances like citric acid can inhibit its dermal absorption europa.eu. Bioanalytical techniques would be necessary to quantify the amount of this compound absorbed and its concentration in the skin and systemic circulation following topical administration.

Validation of bioanalytical methods is crucial to ensure their accuracy, precision, sensitivity, and selectivity for regulatory purposes portico.orgresearchgate.net. This involves establishing parameters such as calibration curve ranges, lower limit of quantification (LOQ), accuracy, and precision within and between batches portico.org.

Application of Computational Chemistry and In Silico Modeling in Drug Design and Prediction

Computational chemistry and in silico modeling play an increasingly important role in preclinical research, aiding in drug design, predicting compound properties, and understanding molecular interactions.

In silico methods, such as virtual screening and molecular docking, can be used to predict the binding affinity of this compound or its analogs to target receptors portico.orgnih.govresearchgate.net. These techniques utilize computational algorithms to simulate the interaction between a ligand (this compound) and a protein (receptor) based on their three-dimensional structures nih.govresearchgate.net. This can help prioritize compounds for in vitro testing and provide insights into the potential binding modes and interactions. For instance, virtual screening of large databases of compounds can identify potential drug candidates that are predicted to bind to a specific target protein nih.govresearchgate.net. This compound has been included in databases used for virtual screening in the context of identifying potential inhibitors of viral proteins nih.gov.

Molecular dynamics simulations can further explore the stability of the ligand-receptor complex and provide information about the dynamic behavior of the interaction researchgate.net. Computational approaches can also be used to predict various pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity portico.org. While specific in silico studies solely focused on predicting this compound's properties were not extensively detailed in the search results, these methodologies are broadly applicable to prostaglandin analogs and are valuable tools in modern preclinical research.

Computational chemistry can also assist in the design of novel this compound analogs with improved potency, selectivity, or pharmacokinetic profiles by allowing for the virtual modification of the compound's structure and the prediction of the effects of these changes portico.org. Structure-activity relationship (SAR) studies, often guided by computational modeling, are fundamental in optimizing lead compounds during drug discovery.

Theoretical and Emerging Research Applications of Viprostol in Preclinical Contexts

Exploration of Antihypertensive Potential in Experimental Models

Viprostol (B1683564) has been assessed for its potential antihypertensive properties in experimental models. It has been described as a transdermally active antihypertensive PGE2 analog. nih.gov Preclinical studies are crucial for evaluating the efficacy and safety of potential antihypertensive agents before human trials. ijarsct.co.in Various in vivo and in vitro experimental models are used for screening antihypertensive drugs, including rat models like spontaneously hypertensive rats (SHR), Dahl salt-sensitive rats, and models involving renal artery constriction (Goldblatt hypertension). slideshare.netimrpress.comgsconlinepress.com

In in vitro studies using isolated epididymal adipocytes from spontaneously obese rats, this compound demonstrated dose-dependent inhibition of catecholamine-stimulated lipolysis at concentrations ranging from 10 µM to 1 mM. nih.gov At these concentrations, it was ineffective at lower concentrations. nih.gov this compound exhibited approximately 50% of the antilipolytic activity of naturally occurring PGE1 and PGE2 at similar concentrations but was as potent as prostaglandin (B15479496) F2 alpha (PGF2α). nih.gov At a concentration of 10 µM, this compound inhibited maximum catecholamine-stimulated lipolysis by approximately 35% of the total hormone-stimulated glycerol (B35011) release. nih.gov These findings suggest that this compound possesses in vitro antilipolytic activity, although it may be less potent than its structurally related natural counterparts, PGE1 and PGE2. nih.gov

Research into Hair Growth Modulation Mechanisms in Preclinical Studies

Research has explored this compound's potential to modulate hair growth in preclinical studies. Prostaglandin analogs, including PGE2 analogs like this compound, have shown beneficial effects on hair growth in various studies. researchgate.net Preclinical models, such as in vitro studies utilizing hair follicle dermal papilla cells (DPCs) and in vivo experimental alopecia models, are employed to evaluate the efficacy of hair growth modulators. researchgate.netnih.gov

Examination of Vasodilatory Effects on Hair Follicle Perfusion

One proposed mechanism by which certain compounds may influence hair growth is through vasodilatory effects, which can enhance blood flow to hair follicles, thereby improving the delivery of oxygen, nutrients, and growth factors. taylorandfrancis.compatsnap.comnih.gov this compound is described as a synthetic vasodilator PGE2 analog. nih.gov Increased cutaneous blood flow after topical application of a PGE2 analog in humans has been documented. thegoodscentscompany.com While the vasodilatory properties of this compound are noted, specific detailed research findings focusing solely on its direct vasodilatory effects on hair follicle perfusion in preclinical models are not extensively detailed in the provided search results.

Assessment in Experimental Alopecia Models

This compound has been assessed in experimental alopecia models. In one study involving 57 men with androgenetic alopecia, transdermal application of this compound twice daily for 24 weeks was evaluated. nih.gov Hair growth was assessed subjectively by participants and investigators, and objectively through hair counts from macrophotographs of a target area. nih.gov The results indicated that nonvellus hair counts in the target area declined in all treatment groups (this compound, vehicle, or placebo) over the 6-month study period. nih.gov Based on these findings, this compound was not found to be an effective hair growth promoter in this study for androgenetic alopecia. nih.gov While some studies suggest PGE2 analogs can affect hair growth, this compound's effect in this specific clinical context appeared limited compared to other prostaglandin analogs. researchgate.netresearchgate.net

Q & A

Q. What experimental models are most suitable for studying Viprostol’s pharmacological mechanisms?

this compound’s mechanisms, such as prostaglandin receptor modulation, require in vitro assays (e.g., receptor-binding studies using radioligand displacement) and in vivo models (e.g., animal studies evaluating vasodilation or uterine smooth muscle effects). Methodological rigor includes validating dose-response relationships and using appropriate controls (e.g., vehicle and positive controls like PGE2 analogs) .

Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical studies?

Variability may stem from differences in species metabolism, formulation stability, or administration routes. Standardizing protocols (e.g., using LC-MS/MS for plasma concentration measurements) and referencing guidelines like the FDA’s Bioanalytical Method Validation can improve reproducibility .

Advanced Research Questions

Q. What statistical frameworks are recommended for resolving contradictory efficacy data in this compound trials?

Contradictions may arise from heterogeneous patient populations or confounding variables. Advanced methods include:

  • Meta-regression to adjust for covariates (e.g., age, comorbidities).
  • Bayesian hierarchical models to account for between-study variance.
  • Sensitivity analyses to test robustness against outliers .

Q. How can researchers optimize experimental designs to evaluate this compound’s long-term safety in chronic conditions?

Longitudinal studies should incorporate:

  • PICOT framework : Define Population, Intervention, Comparison, Outcome, and Timeframe (e.g., hypertensive patients receiving this compound vs. placebo over 12 months) .
  • Composite endpoints : Combine clinical outcomes (e.g., blood pressure reduction, renal function markers) with safety monitoring (e.g., hepatic enzymes, electrolyte balance) .

Q. What methodologies are effective for analyzing this compound’s interaction with co-administered drugs?

Use in vitro cytochrome P450 inhibition assays and physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions. Clinical studies should employ crossover designs with therapeutic drug monitoring to validate findings .

Q. How can researchers address ethical challenges in human trials involving vulnerable populations (e.g., pregnant women)?

Adhere to ethical guidelines by:

  • Conducting rigorous preclinical teratogenicity studies.
  • Implementing Data Safety Monitoring Boards (DSMBs) for interim analyses.
  • Ensuring informed consent processes address potential risks explicitly .

Q. What strategies improve the reproducibility of this compound’s hemodynamic effects in animal models?

  • Standardize anesthesia protocols (e.g., isoflurane vs. ketamine/xylazine) to minimize cardiovascular interference.
  • Use telemetry systems for continuous blood pressure monitoring.
  • Report compliance with ARRIVE 2.0 guidelines for preclinical research transparency .

Q. How should researchers design studies to investigate this compound’s potential in mitigating ischemia-reperfusion injury?

Employ isolated organ models (e.g., Langendorff heart preparations) to assess coronary flow and infarct size. In translational studies, use biomarkers like troponin-I and MRI-based tissue viability mapping .

Data Analysis & Interpretation

Q. What bioinformatics tools are recommended for identifying this compound’s off-target effects?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map off-target interactions.
  • Network pharmacology : Integrate omics data (transcriptomics, proteomics) to predict pathway-level effects .

Q. How can conflicting results from in vitro versus in vivo studies on this compound’s efficacy be reconciled?

Apply multi-compartment pharmacokinetic modeling to simulate tissue-specific drug distribution. Validate with microdialysis or imaging techniques (e.g., PET scans) to confirm target engagement .

Methodological Best Practices

Q. What quality control measures are critical for synthesizing this compound analogs in structure-activity relationship (SAR) studies?

  • Validate compound purity (>95%) via HPLC and mass spectrometry.
  • Use crystallography or NMR to confirm stereochemistry, especially for chiral centers influencing receptor binding .

Q. How should researchers document methodological details to ensure replicability?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to:

  • Describe synthetic procedures, including catalyst ratios and reaction times.
  • Provide raw spectral data in supplementary materials.
  • Cite established protocols for common assays (e.g., cAMP quantification) .

Ethical & Regulatory Compliance

Q. What are the key considerations for including this compound in pediatric clinical trials?

  • Conduct juvenile animal studies to assess developmental toxicity.
  • Use adaptive trial designs with Bayesian stopping rules for safety.
  • Engage patient advocacy groups during protocol development .

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